Cas no 67083-56-1 ([1,1'-Biphenyl]-2,2',4,4',6,6'-hexol,3-[3,5-bis(acetyloxy)phenoxy]-, hexaacetate (9CI))
![[1,1'-Biphenyl]-2,2',4,4',6,6'-hexol,3-[3,5-bis(acetyloxy)phenoxy]-, hexaacetate (9CI) structure](https://it.kuujia.com/scimg/cas/67083-56-1x500.png)
67083-56-1 structure
Nome del prodotto:[1,1'-Biphenyl]-2,2',4,4',6,6'-hexol,3-[3,5-bis(acetyloxy)phenoxy]-, hexaacetate (9CI)
[1,1'-Biphenyl]-2,2',4,4',6,6'-hexol,3-[3,5-bis(acetyloxy)phenoxy]-, hexaacetate (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]-2,2',4,4',6,6'-hexol,3-[3,5-bis(acetyloxy)phenoxy]-, hexaacetate (9CI)
- (1,1'-Biphenyl)-2,2',4,4',6,6'-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate
- [3-acetyloxy-5-[2,4,6-triacetyloxy-3-(2,4,6-triacetyloxyphenyl)phenoxy]phenyl] acetate
- 67083-56-1
- DTXSID80217391
-
- Inchi: InChI=1S/C34H30O17/c1-15(35)43-23-9-24(44-16(2)36)11-25(10-23)51-33-30(49-21(7)41)14-29(48-20(6)40)32(34(33)50-22(8)42)31-27(46-18(4)38)12-26(45-17(3)37)13-28(31)47-19(5)39/h9-14H,1-8H3
- Chiave InChI: ITMKVWJTHUXBLD-UHFFFAOYSA-N
- Sorrisi: CC(=O)OC1=CC(=CC(=C1)OC2=C(C=C(C(=C2OC(=O)C)C3=C(C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Proprietà calcolate
- Massa esatta: 710.1482
- Massa monoisotopica: 710.148
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 51
- Conta legami ruotabili: 19
- Complessità: 1280
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 220Ų
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.35
- Punto di ebollizione: 756.1°C at 760 mmHg
- Punto di infiammabilità: 308.8°C
- Indice di rifrazione: 1.551
- PSA: 219.63
[1,1'-Biphenyl]-2,2',4,4',6,6'-hexol,3-[3,5-bis(acetyloxy)phenoxy]-, hexaacetate (9CI) Letteratura correlata
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
67083-56-1 ([1,1'-Biphenyl]-2,2',4,4',6,6'-hexol,3-[3,5-bis(acetyloxy)phenoxy]-, hexaacetate (9CI)) Prodotti correlati
- 1566496-69-2(2,2,3,3-Tetrafluoropropane-1-sulfonamide)
- 1247450-01-6(methyl({2-(1-methyl-1H-imidazol-2-yl)sulfanylethyl})amine)
- 1914989-00-6(Tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate)
- 2694056-73-8((2R)-1-(1,3-oxazol-2-yl)propan-2-amine)
- 849736-99-8(ethyl 2-hydroxy-3-methoxypropanoate)
- 2098012-24-7(2-(Azidomethyl)-3-methylthiophene)
- 2034564-07-1(N-(2-{2,3'-bithiophene-5-yl}ethyl)-5-methyl-1,2-oxazole-3-carboxamide)
- 1260817-61-5(3,6-Dibromo-8-Fluoroimidazo1,2-APyridine)
- 873855-70-0(N-(1Z)-4-oxo-3-(phenylhydrazido)-1,4-dihydronaphthalen-1-ylidenemethanesulfonamide)
- 1378815-02-1(5-Amino-4-hydroxynicotinic acid)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
